

Preclinical Profile of AMG-208: A c-Met Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amg-208*

Cat. No.: *B1684691*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

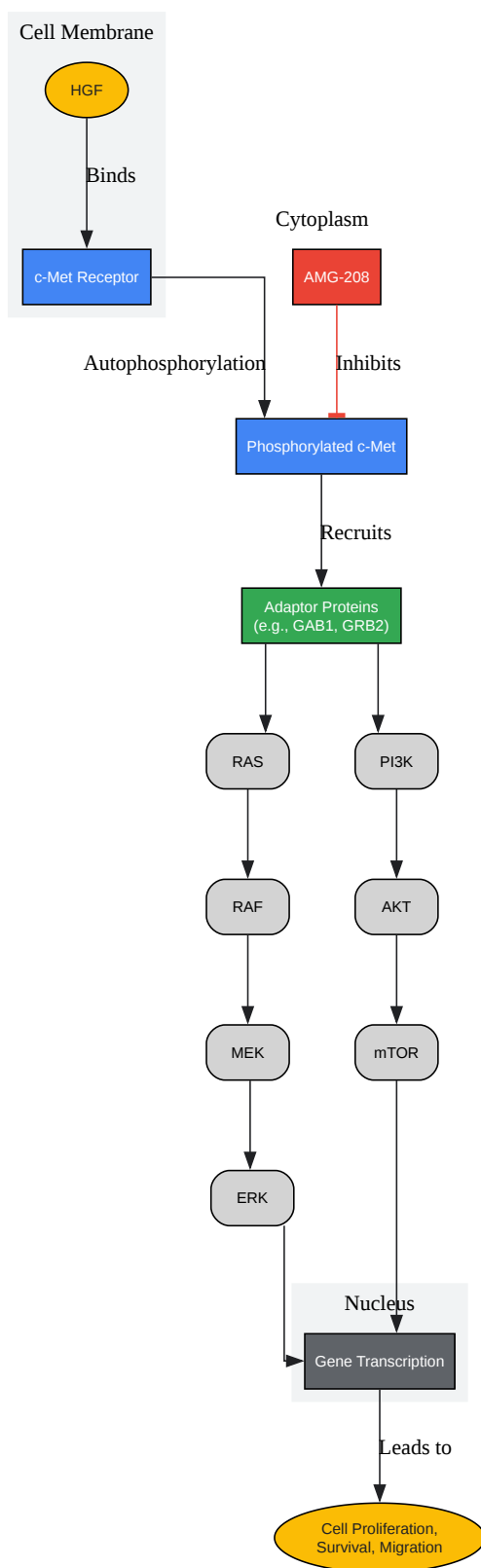
This technical guide provides a comprehensive overview of the preclinical studies conducted on **AMG-208**, a selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when dysregulated, plays a critical role in various aspects of cancer, including cell proliferation, survival, migration, and invasion.^{[1][2]} **AMG-208** has been investigated for its potential as an antineoplastic agent in various tumor models that overexpress c-Met.^{[3][4]}

Core Mechanism of Action

AMG-208 functions as a potent and selective dual inhibitor of c-Met and RON (Recepteur d'Origine Nantais), another related receptor tyrosine kinase.^[5] It competitively inhibits the tyrosine kinase activity of c-Met, blocking both ligand-dependent activation by its ligand, Hepatocyte Growth Factor (HGF), and ligand-independent activation that can result from receptor overexpression, gene amplification, or mutations.^{[3][4]} This inhibition prevents the downstream signaling cascades responsible for tumor cell growth and survival.^[3]

HGF/c-Met Signaling Pathway and AMG-208 Inhibition

The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for **AMG-208**. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. **AMG-208** blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.



[Click to download full resolution via product page](#)

Caption: **AMG-208** inhibits the HGF/c-Met signaling pathway.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent inhibitory activity of **AMG-208** against c-Met kinase. These assays are crucial for determining the direct biochemical potency and the cellular effects of the compound.

Quantitative In Vitro Data

Assay Type	Target/Cell Line	Parameter	Value	Reference
Cell-Free Kinase Assay	c-Met	IC50	9 nM	[5]
Cell-Free Kinase Assay	Wild-type MET	IC50	5.2 nM	[1]
Cell-Free Kinase Assay	VEGF-R2	IC50	112 nM	[1]
Cell-Based Phosphorylation Assay	PC3 cells (Prostate Cancer)	IC50	46 nM	[5]

Experimental Protocols: In Vitro Assays

1. Cell-Free Kinase Assay:

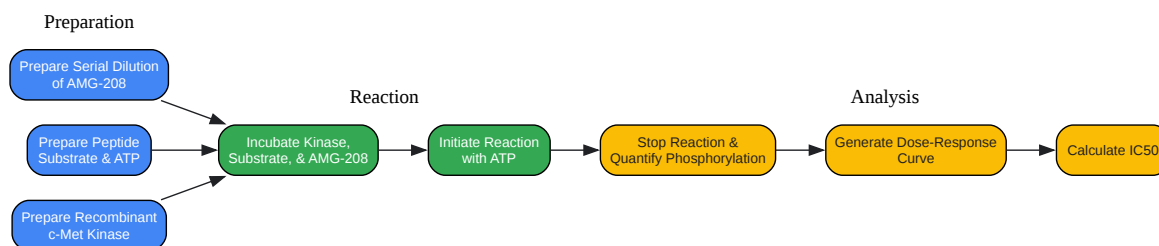
- Objective: To determine the direct inhibitory effect of **AMG-208** on the enzymatic activity of the isolated c-Met kinase domain.
- Methodology:
 - Recombinant human c-Met kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.
 - A serial dilution of **AMG-208** is added to the reaction wells.
 - The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

- The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
- The IC50 value, the concentration of **AMG-208** required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based c-Met Phosphorylation Assay:

- Objective: To assess the ability of **AMG-208** to inhibit HGF-induced c-Met phosphorylation in a cellular context.
- Methodology:
 - PC3 cells, which endogenously express c-Met, are cultured to sub-confluency.
 - Cells are serum-starved for a period to reduce basal receptor activation.
 - The cells are pre-incubated with varying concentrations of **AMG-208** for a specified time.
 - c-Met activation is stimulated by the addition of HGF.
 - Following stimulation, cells are lysed, and protein concentrations are determined.
 - The levels of phosphorylated c-Met and total c-Met are measured using an immunoassay technique, such as ELISA or Western blot.
 - The IC50 is determined by quantifying the reduction in phosphorylated c-Met relative to total c-Met across the **AMG-208** concentration range.

Experimental Workflow: In Vitro Kinase Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential and pharmacokinetic properties of a drug candidate. **AMG-208** has been shown to suppress proliferation and induce apoptosis in human tumor xenograft models.^{[1][6]}

Quantitative In Vivo Data (Pharmacokinetics in Rats)

Animal Model	Dose & Administration	Parameter	Value	Reference
Male Sprague-Dawley Rats	0.5 mg/kg i.v.	Clearance (Cl)	0.37 L/h/kg	[5]
Male Sprague-Dawley Rats	0.5 mg/kg i.v.	Volume of Distribution (Vss)	0.38 L/kg	[5]
Male Sprague-Dawley Rats	0.5 mg/kg i.v.	Half-life (T1/2)	1 hour	[5]
Male Sprague-Dawley Rats	2 mg/kg p.o.	AUC0 → ∞	2517 ng·h/mL	[5]
Male Sprague-Dawley Rats	2 mg/kg p.o.	Bioavailability (F)	43%	[5]

Experimental Protocols: In Vivo Studies

1. Tumor Xenograft Model:

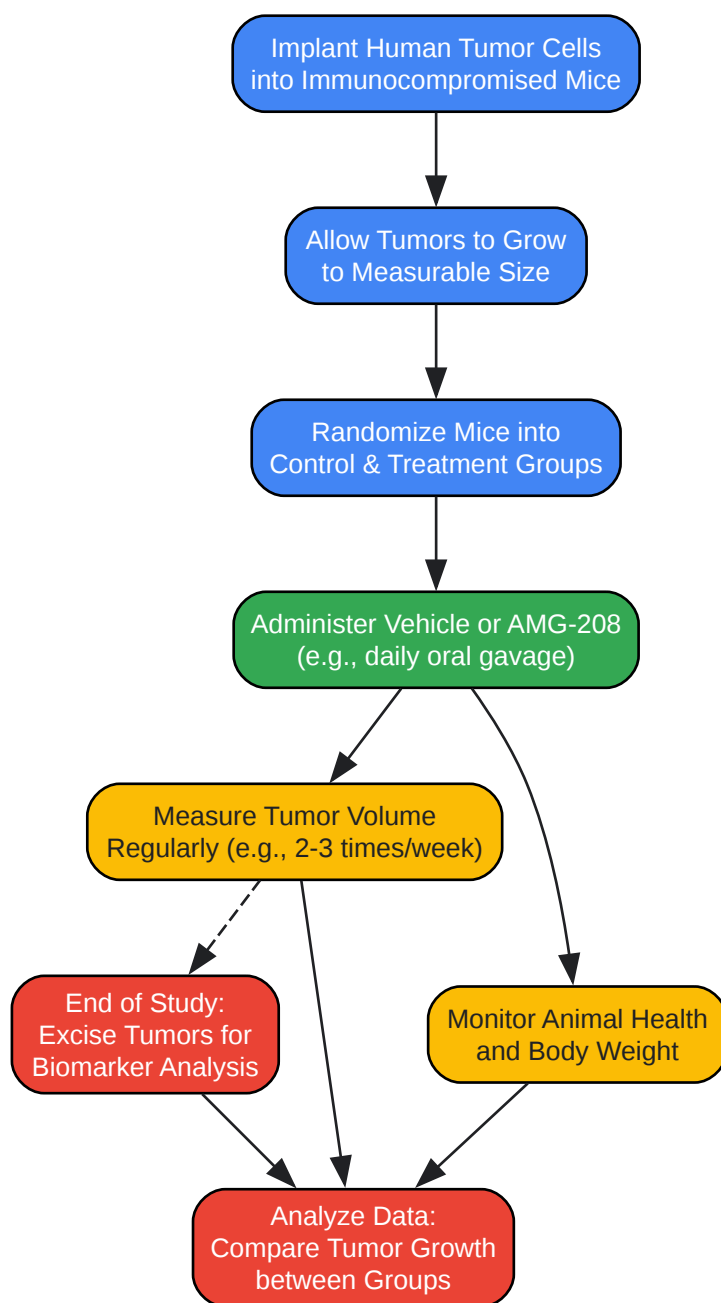
- Objective: To evaluate the anti-tumor activity of **AMG-208** in a living organism.
- Methodology:
 - Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells that overexpress c-Met.
 - Tumors are allowed to grow to a palpable, measurable size.
 - Animals are randomized into vehicle control and treatment groups.
 - **AMG-208** is administered orally at various dose levels and schedules.
 - Tumor volume is measured regularly using calipers throughout the study.
 - At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., levels of phosphorylated c-Met).

- The efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.

2. Pharmacokinetic (PK) Study:

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **AMG-208**.
- Methodology:
 - A defined dose of **AMG-208** is administered to animals (e.g., rats) via intravenous (i.v.) and oral (p.o.) routes.
 - Blood samples are collected at predetermined time points after dosing.
 - Plasma is separated from the blood samples.
 - The concentration of **AMG-208** in the plasma is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
 - Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time data.

Experimental Workflow: In Vivo Xenograft Study



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vivo tumor xenograft study.

Metabolism and Cytochrome P450 Inhibition

Understanding the metabolic fate and potential for drug-drug interactions is a critical component of preclinical evaluation. Studies with liver microsomes have provided initial insights into **AMG-208**'s metabolism and its effect on key drug-metabolizing enzymes.

Quantitative Metabolism Data

System	Enzyme	Parameter	Value	Condition	Reference
Human Liver Microsomes	CYP3A4	IC50	32 μ M	Without pre-incubation	[5]
Human Liver Microsomes	CYP3A4	IC50	4.1 μ M	With 30 min pre-incubation	[5]

Incubation of **AMG-208** with rat and human liver microsomes in the presence of NADPH resulted in C6-phenylarene oxidation products as the primary metabolites.[5] Furthermore, **AMG-208** demonstrated time-dependent inhibition of CYP3A4, with an eightfold decrease in the IC50 value after pre-incubation, suggesting a potential for mechanism-based inhibition.[5]

Summary

The preclinical data for **AMG-208** characterize it as a potent and selective inhibitor of c-Met and RON kinases. It effectively blocks HGF-mediated c-Met phosphorylation in cancer cells and demonstrates anti-tumor activity in vivo. Pharmacokinetic studies in rats show good oral bioavailability. The compound exhibits time-dependent inhibition of CYP3A4, a factor to consider in clinical development. Collectively, these preclinical findings provided a strong rationale for advancing **AMG-208** into clinical trials for patients with advanced solid tumors.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amg-208 | C22H17N5O2 | CID 24864821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]
- 4. ChemGood [chemgood.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. A first-in-human study of AMG 208, an oral MET inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of AMG-208: A c-Met Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684691#amg-208-c-met-inhibitor-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com